

# Spectroscopic Analysis of 3-Hydroxydiphenylamine: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Hydroxydiphenylamine**

Cat. No.: **B363952**

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This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the molecular structure of **3-Hydroxydiphenylamine** (also known as 3-anilinophenol). The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for acquiring such data. While public databases confirm the existence of this spectral data, specific, detailed experimental values are not readily available. Therefore, this guide presents the framework for the analysis and interpretation of the spectroscopic data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **3-Hydroxydiphenylamine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be essential for confirming its structure.

### 1.1. $^1\text{H}$ NMR Spectroscopy

$^1\text{H}$  NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1:  $^1\text{H}$  NMR Data for **3-Hydroxydiphenylamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	-	-	-	Aromatic Protons
Data not available	-	-	-	Phenolic -OH
Data not available	-	-	-	Amine -NH

Note: Specific chemical shifts, multiplicities, and coupling constants for **3-Hydroxydiphenylamine** are not available in the public databases searched. The aromatic region would be expected to show a complex pattern of signals corresponding to the nine aromatic protons. The chemical shifts of the phenolic -OH and the amine -NH protons would be dependent on the solvent and concentration.

## 1.2. $^{13}\text{C}$ NMR Spectroscopy

$^{13}\text{C}$  NMR spectroscopy would identify all the unique carbon atoms in the molecule.

Table 2:  $^{13}\text{C}$  NMR Data for **3-Hydroxydiphenylamine**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Aromatic Carbons
Data not available	C-OH
Data not available	C-NH

Note: Specific chemical shifts for the 12 carbon atoms of **3-Hydroxydiphenylamine** are not available in the public databases searched. The spectrum would be expected to show 12 distinct signals in the aromatic region, with the carbons attached to the oxygen and nitrogen atoms shifted downfield.

### 1.3. Experimental Protocol for NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer, such as a Bruker WH-90 or a Varian A-60, would be used for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Sample Preparation: A small amount of **3-Hydroxydiphenylamine** would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or acetone- $d_6$ ). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH).
- Data Acquisition:
  - For  $^1\text{H}$  NMR, a standard pulse sequence would be used. The spectral width would be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence would be employed to simplify the spectrum to single lines for each carbon atom. The spectral width would be set to encompass the aromatic and functional group regions (typically 0-200 ppm).
- Data Processing: The acquired Free Induction Decay (FID) would be Fourier transformed, and the resulting spectrum would be phase- and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for **3-Hydroxydiphenylamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
~3400-3200	Strong, Broad	O-H (Phenol)	Stretching
~3400-3300	Medium	N-H (Amine)	Stretching
~3100-3000	Medium	C-H (Aromatic)	Stretching
~1600-1450	Medium-Strong	C=C (Aromatic)	Stretching
~1300-1000	Strong	C-O (Phenol)	Stretching
~1350-1250	Medium	C-N (Amine)	Stretching

Note: This table represents expected absorption ranges for the functional groups in **3-Hydroxydiphenylamine** based on standard IR correlation tables. A specific peak list for the compound is not available in the public databases searched.

## 2.1. Experimental Protocol for IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, would be used.
- Sample Preparation: As **3-Hydroxydiphenylamine** is a solid, several methods can be employed:
  - KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum would be recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the empty sample holder (or clean ATR crystal) would be recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber would be analyzed to identify the characteristic absorption bands of the functional groups.

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **3-Hydroxydiphenylamine**

m/z	Relative Abundance (%)	Assignment
185	High	[M] <sup>+</sup> (Molecular Ion)
184	High	[M-H] <sup>+</sup>
186	Moderate	[M+H] <sup>+</sup> (Isotopic Peak)
92	Moderate	Fragment
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> Fragment

Note: The molecular ion peak is expected at m/z 185, corresponding to the molecular weight of **3-Hydroxydiphenylamine** (C<sub>12</sub>H<sub>11</sub>NO)[\[1\]](#). The presence of fragments at m/z 184 and various smaller values is also reported[\[1\]](#). The relative abundances are not specified in the available data.

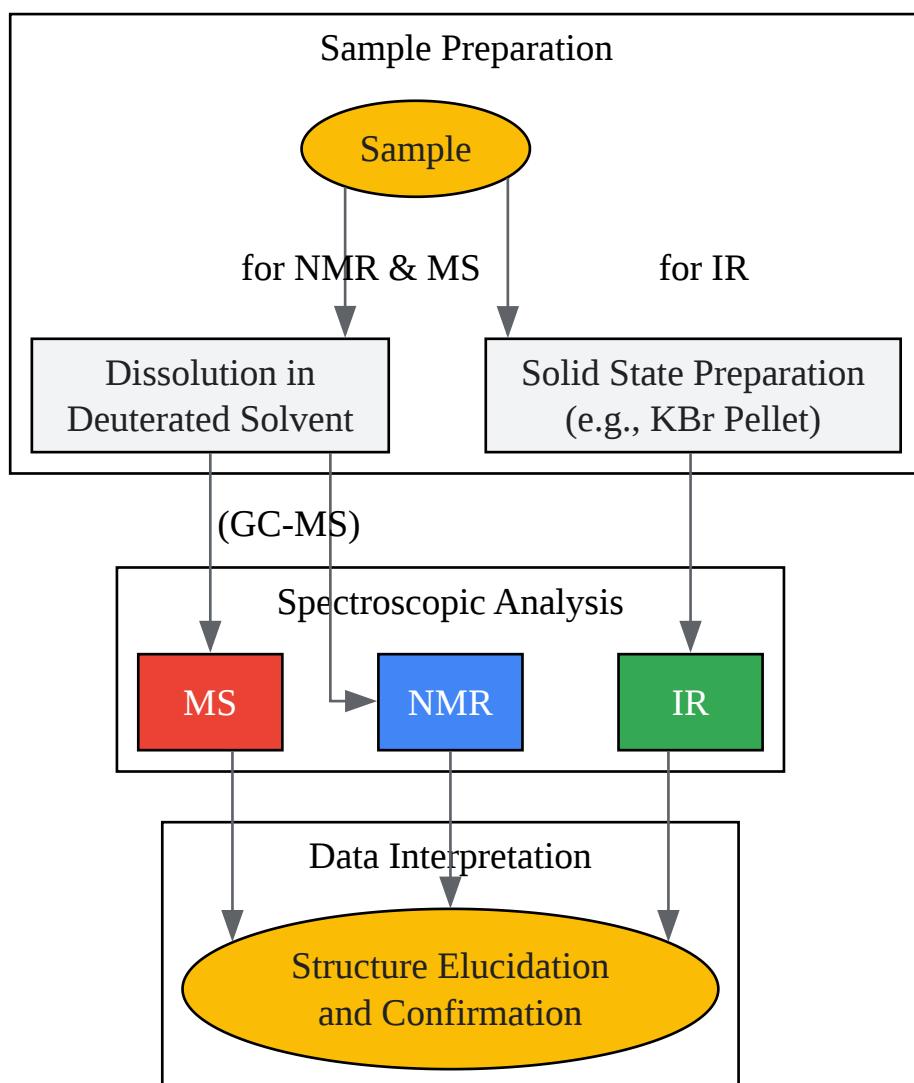
## 3.1. Experimental Protocol for Mass Spectrometry

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like **3-Hydroxydiphenylamine**.
- Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

- Data Analysis: The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and identify characteristic fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **3-Hydroxydiphenylamine**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characterization of **3-Hydroxydiphenylamine**. The provided experimental protocols are based on standard laboratory practices and can be adapted for specific instrumentation and research needs. The acquisition and detailed analysis of the actual spectra are necessary for the definitive structural confirmation of this compound.

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## References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxydiphenylamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b363952#spectroscopic-data-of-3-hydroxydiphenylamine-nmr-ir-ms>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)